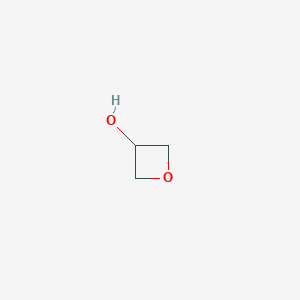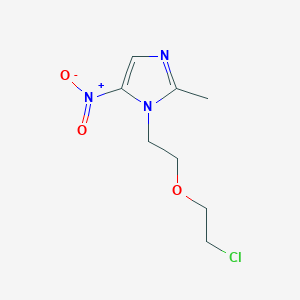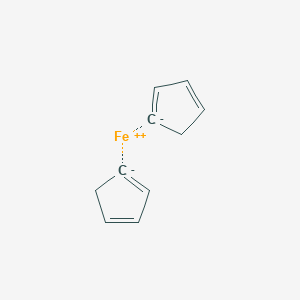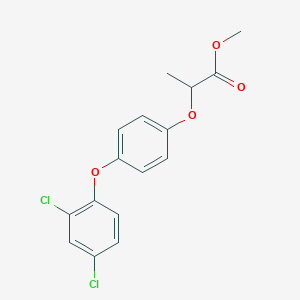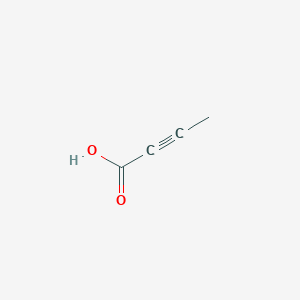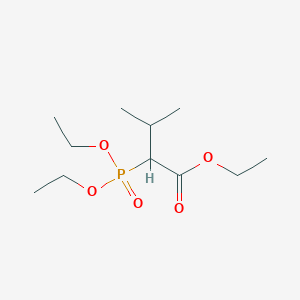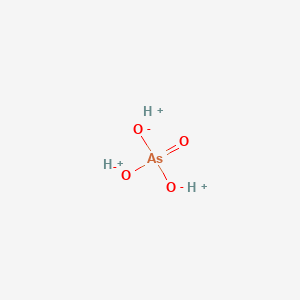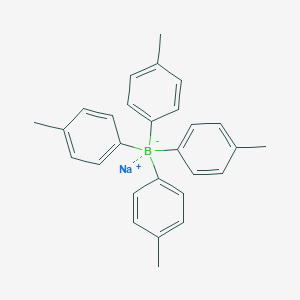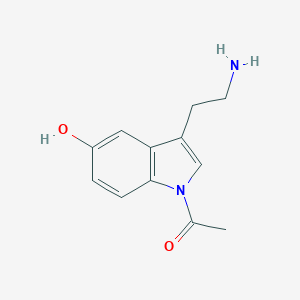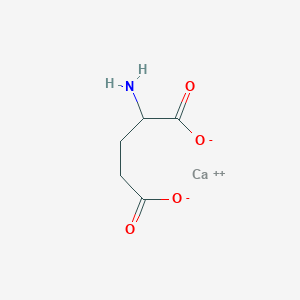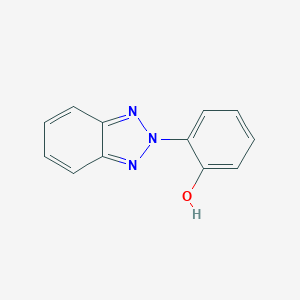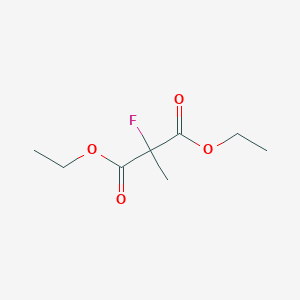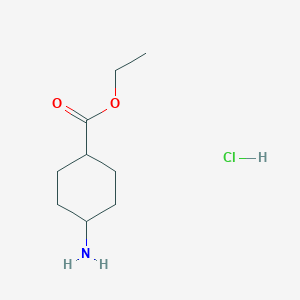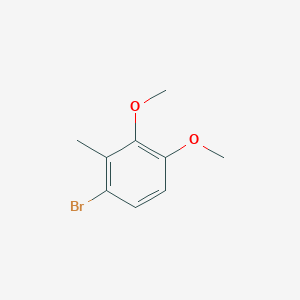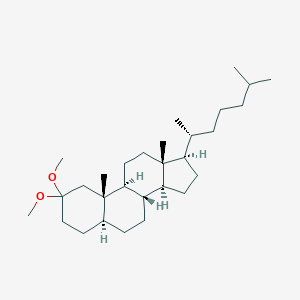
Cholestane, 2,2-dimethoxy-, (5alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane, 2,2-dimethoxy-, (5alpha)-, also known as 5α,6α-epoxycholestan-3β-ol, is a naturally occurring steroid. It is a derivative of cholesterol and has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of cholestane, 2,2-dimethoxy-, (5alpha)- is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and cell death. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Cholestane, 2,2-dimethoxy-, (5alpha)- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cholestane, 2,2-dimethoxy-, (5alpha)- in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo without causing significant side effects. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on cholestane, 2,2-dimethoxy-, (5alpha)-. One of the areas of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties. In addition, its potential use as a neuroprotective agent for neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, cholestane, 2,2-dimethoxy-, (5alpha)- is a naturally occurring steroid with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Synthesemethoden
Cholestane, 2,2-dimethoxy-, (5alpha)- can be synthesized from cholesterol through a series of chemical reactions. One of the commonly used methods involves the oxidation of cholesterol with chromium trioxide in acetic acid to form 5α,6α-epoxycholestan-3β-ol. The product can be further purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Cholestane, 2,2-dimethoxy-, (5alpha)- has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. In addition, it has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18003-84-4 |
|---|---|
Produktname |
Cholestane, 2,2-dimethoxy-, (5alpha)- |
Molekularformel |
C29H52O2 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13R,14S,17R)-2,2-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52O2/c1-20(2)9-8-10-21(3)24-13-14-25-23-12-11-22-15-18-29(30-6,31-7)19-28(22,5)26(23)16-17-27(24,25)4/h20-26H,8-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
IKXKJTMLMUUQNB-IBGXMBOKSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(CC4)(OC)OC)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Synonyme |
2,2-Dimethoxy-5α-cholestane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



